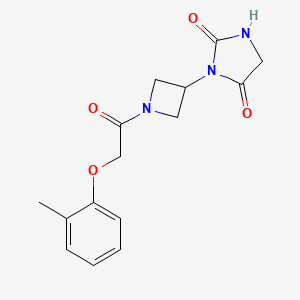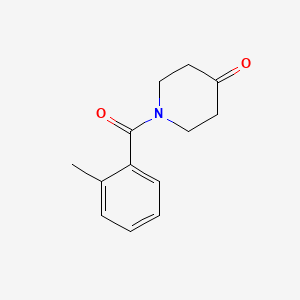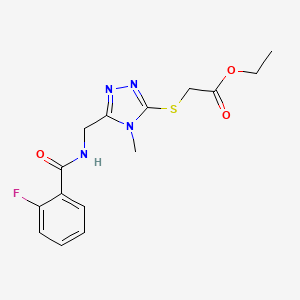
3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: Azetidine intermediate, o-tolyloxyacetyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Product: o-Tolyloxyacetylated azetidine
Step 3: Formation of Imidazolidine-2,4-dione Core
Reactants: o-Tolyloxyacetylated azetidine, urea derivative
Conditions: Heating under reflux in a suitable solvent (e.g., ethanol)
Product: 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols. The imidazolidine-2,4-dione core can be introduced via condensation reactions with urea derivatives.
-
Step 1: Synthesis of Azetidine Ring
Reactants: β-amino alcohol, suitable cyclizing agent (e.g., tosyl chloride)
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Product: Azetidine intermediate
化学反応の分析
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyloxy group, leading to the formation of corresponding quinones.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
-
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Reagents: Reducing agents like lithium aluminum hydride
Conditions: Anhydrous conditions
-
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent like acetonitrile, mild heating
Major Products
Oxidation Products: Quinones and related compounds
Reduction Products: Imidazolidine derivatives
Substitution Products: Azetidine derivatives with various substituents
科学的研究の応用
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is investigated for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can tailor the properties of the final products.
作用機序
The mechanism of action of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring and imidazolidine-2,4-dione core can form hydrogen bonds and other interactions with biological targets, influencing their function.
類似化合物との比較
Similar Compounds
- 3-(1-(2-(p-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(2-(Phenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the ortho-substitution on the tolyloxy group. This substitution can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and biological activity.
特性
IUPAC Name |
3-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-4-2-3-5-12(10)22-9-14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGADCNPXYAXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2787315.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol](/img/structure/B2787316.png)



![[(1R,2S)-2-Phenylcyclohexyl]methanol](/img/structure/B2787321.png)
![N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2787323.png)

![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2787328.png)
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide](/img/structure/B2787332.png)
![N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2787333.png)

![N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787338.png)
